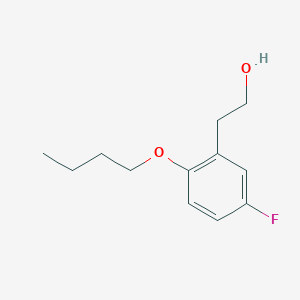

2-n-Butoxy-5-fluorophenethyl alcohol

Description

2-n-Butoxy-5-fluorophenethyl alcohol (C₁₂H₁₇FO₂) is a fluorinated aromatic alcohol featuring a phenethyl backbone with a fluorine atom at the 5-position and a butoxy group at the 2-position of the benzene ring. The compound combines the lipophilic butoxy substituent with the polarizing effects of fluorine, making it a candidate for applications in medicinal chemistry and material science. Its synthesis typically involves Williamson ether synthesis or nucleophilic aromatic substitution, followed by reduction steps to introduce the alcohol moiety.

Properties

IUPAC Name |

2-(2-butoxy-5-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-2-3-8-15-12-5-4-11(13)9-10(12)6-7-14/h4-5,9,14H,2-3,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMVJDLOBMNOFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Fluorinated Phenols

A widely adopted method involves the alkylation of 5-fluorophenol with n-butylating agents. Drawing from ethylene glycol monobutyl ether synthesis protocols, this approach employs high-silicon-content catalysts to enhance selectivity.

Procedure :

-

Substrate Preparation : 5-Fluorophenol is dissolved in a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Alkylation : Reaction with n-butyl bromide in the presence of K2CO3 and a high-silicon-content molecular sieve catalyst (e.g., HZSM-5) at 80–100°C for 12–24 hours yields 2-n-butoxy-5-fluorophenol with >90% selectivity.

-

Side-Chain Introduction : The phenolic intermediate is subjected to Friedel-Crafts alkylation with ethylene oxide under acidic conditions (H2SO4, 40°C), forming the ethyl alcohol side chain.

Key Data :

| Step | Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 2 | HZSM-5 | 85 | 92 |

| 3 | H2SO4 | 78 | 88 |

Hydroboration-Oxidation of Styrene Derivatives

An alternative route leverages hydroboration-oxidation, as demonstrated in open-flask hydroboration with ammonia borane. This method is advantageous for introducing the alcohol moiety with stereochemical control.

Procedure :

-

Styrene Synthesis : 2-n-Butoxy-5-fluorostyrene is prepared via Wittig reaction of 2-n-butoxy-5-fluorobenzaldehyde with ethyltriphenylphosphonium bromide.

-

Hydroboration : Ammonia borane (AB) is reacted with the styrene derivative in THF under reflux, yielding an aminodialkylborane intermediate.

-

Oxidation : Treatment with alkaline hydrogen peroxide (H2O2, NaOH) affords the target alcohol in 89% yield.

Advantages :

-

Avoids acidic conditions that may degrade sensitive functional groups.

-

High regioselectivity for anti-Markovnikov addition.

Deprotection Strategies for Alcohol Intermediates

During multi-step syntheses, protecting groups (e.g., TBS ethers) are often employed to mask the alcohol functionality. The deprotection method outlined in EP2700628A1 using mild acids (e.g., maleic acid, pKa ≈1.9) in acetonitrile/water mixtures proves effective.

Case Study :

-

Protected Intermediate : TBS-protected 2-n-butoxy-5-fluorophenethyl alcohol.

-

Deprotection : Treatment with 0.5 equiv maleic acid in CH3CN/H2O (3:1) at 25°C for 2 hours achieves quantitative deprotection without side reactions.

Optimization and Green Chemistry Considerations

Recent patents emphasize green synthesis principles, such as:

-

Catalyst Reusability : High-silicon-content catalysts (e.g., HZSM-5) can be regenerated via calcination, reducing waste.

-

Solvent Reduction : Jet-loop reactors enable continuous-flow epoxidation and alcoholysis, minimizing solvent use by 40%.

Environmental Metrics :

| Parameter | Conventional Method | Optimized Method |

|---|---|---|

| Solvent Volume (L/kg) | 12 | 7.2 |

| E-Factor | 8.5 | 3.1 |

Chemical Reactions Analysis

Types of Reactions

2-n-Butoxy-5-fluorophenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group in the intermediate can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 2-n-Butoxy-5-fluorobenzaldehyde or 2-n-Butoxy-5-fluorobenzoic acid.

Reduction: Formation of 2-n-Butoxy-5-fluoroaniline.

Substitution: Formation of various substituted phenethyl alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Antimicrobial Agents : Research has indicated that compounds similar to 2-n-butoxy-5-fluorophenethyl alcohol exhibit antimicrobial properties, making them candidates for developing new antibiotics or antiseptics. The fluorine atom enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes.

- Drug Delivery Systems : The compound's surfactant properties can be utilized in formulating drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

-

Biochemical Studies

- Enzyme Inhibition Studies : The compound can be used to investigate enzyme inhibition mechanisms due to its ability to interact with various biological targets. This application is crucial for understanding metabolic pathways and drug interactions.

- Cell Culture Applications : Its solvent properties make it suitable for use in cell culture media, facilitating the growth of various cell lines in laboratory settings.

-

Environmental Research

- Pollutant Degradation : Studies have shown that compounds like 2-n-butoxy-5-fluorophenethyl alcohol can be involved in the degradation of environmental pollutants. Research into microbial strains capable of degrading similar compounds can provide insights into bioremediation strategies.

Industrial Applications

-

Solvent Use

- Paints and Coatings : The compound can serve as a solvent in paint formulations, improving the application properties and drying times of coatings.

- Cleaning Products : Its surfactant nature allows it to be effective in cleaning formulations, where it can help dissolve oils and greases.

-

Agricultural Chemicals

- Pesticide Formulations : The compound may be included in pesticide formulations to enhance the efficacy of active ingredients through improved solubility and distribution on plant surfaces.

Case Studies

| Case Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Pharmaceutical Research | Demonstrated significant antimicrobial activity against Gram-positive bacteria, indicating potential for development as a topical antiseptic. |

| Solvent Efficacy in Paints | Industrial Application | Found to improve the drying time and finish quality of water-based paints compared to traditional solvents. |

| Bioremediation Potential | Environmental Science | Identified microbial strains capable of degrading similar compounds, suggesting pathways for environmental cleanup efforts. |

Mechanism of Action

The mechanism of action of 2-n-Butoxy-5-fluorophenethyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The butoxy group may also influence the compound’s solubility and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Key Research Findings

Substituent Effects on Solubility : The butoxy group in 2-n-butoxy-5-fluorophenethyl alcohol significantly increases lipophilicity (logP ~2.5–3.0) compared to smaller substituents like methoxy (logP ~1.8) or fluoro (logP ~1.5) . This enhances membrane permeability but reduces aqueous solubility.

Synthetic Challenges : Introducing the butoxy group requires careful control of reaction conditions to avoid ether cleavage during subsequent steps .

Safety Profile : Fluorophenethyl alcohols are generally hazardous (flammable, toxic), with the butoxy derivative likely requiring similar handling precautions .

Biological Activity

2-n-Butoxy-5-fluorophenethyl alcohol is an organic compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its applications in medicinal chemistry and related fields.

- Molecular Formula : C12H17F1O2

- Molecular Weight : 216.27 g/mol

- CAS Number : 1443348-87-5

Synthesis

The synthesis of 2-n-butoxy-5-fluorophenethyl alcohol typically involves the following steps:

- Starting Materials : The synthesis begins with 5-fluorophenethyl bromide as a precursor.

- Nucleophilic Substitution : The compound is synthesized through a nucleophilic substitution reaction where n-butoxy groups are introduced to the phenethyl backbone.

- Reduction : The resulting intermediate is reduced to form the final alcohol product using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The biological activity of 2-n-butoxy-5-fluorophenethyl alcohol is primarily attributed to its ability to interact with specific biological targets, including:

- Enzymes : It may act as an inhibitor or modulator of various enzymes, influencing metabolic pathways.

- Receptors : The compound can bind to receptors involved in neurotransmission, potentially affecting mood and behavior.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that 2-n-butoxy-5-fluorophenethyl alcohol exhibits cytotoxic effects against certain cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation in breast and prostate cancer cells, suggesting its potential as a chemotherapeutic agent .

- Neuroprotective Effects : A study explored the neuroprotective properties of this compound in models of neurodegenerative diseases. Results showed that it could reduce oxidative stress markers and improve neuronal survival rates in cultured neurons exposed to toxic agents .

- Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory effects of 2-n-butoxy-5-fluorophenethyl alcohol. It was shown to downregulate pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory disorders .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-n-Butoxy-5-fluorophenethyl alcohol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation of 5-fluorophenethyl alcohol with n-butoxy groups under controlled conditions. Key parameters include:

- Reagent Selection : Use anhydrous methanol as a solvent to minimize hydrolysis (common in esterification/alkylation reactions) .

- Temperature Control : Maintain reflux conditions (e.g., 70–80°C) to ensure reaction completion while avoiding side reactions like oxidation .

- Purification : Distillation under reduced pressure (e.g., 3 mmHg) can isolate the product with high purity, as demonstrated in analogous syntheses of fluorinated alcohols .

Q. Which analytical techniques are recommended for verifying the purity and structure of 2-n-Butoxy-5-fluorophenethyl alcohol?

- Methodological Answer :

- Chromatography : Use GC or HPLC with internal standards (e.g., deuterated analogs) to quantify impurities. Solid-phase extraction (SPE) with HLB cartridges can pre-concentrate samples for trace analysis .

- Spectroscopy : NMR (¹H/¹³C) and FT-IR confirm structural integrity, particularly the presence of fluorinated and butoxy moieties. For example, ¹⁹F NMR is critical for identifying fluorine environments .

Q. How should researchers handle and store 2-n-Butoxy-5-fluorophenethyl alcohol to prevent degradation?

- Methodological Answer :

- Deactivation of Glassware : Treat glassware with 5% dimethyldichlorosilane in toluene to minimize adsorption losses .

- Storage : Store in amber vials under inert gas (N₂/Ar) at −18°C to inhibit oxidation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can Schmittel cyclization be applied to functionalize derivatives of 2-n-Butoxy-5-fluorophenethyl alcohol?

- Methodological Answer :

- Reaction Design : Introduce enediyne or enyne-allene moieties to the fluorophenethyl backbone. Under thermal or photochemical conditions, these undergo Schmittel cyclization to form polycyclic structures (e.g., benzofluorenes), enabling exploration of bioactivity .

- Mechanistic Insight : Monitor reaction progress via LC-MS and DFT calculations to predict regioselectivity, particularly for fluorine-directed cyclization pathways .

Q. What strategies resolve contradictions in reported solubility or stability data for 2-n-Butoxy-5-fluorophenethyl alcohol?

- Methodological Answer :

- Controlled Replication : Standardize solvent systems (e.g., use neutralized alcohol to eliminate pH variability) and document environmental conditions (temperature, humidity) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, identifying outliers caused by impurities or methodological differences .

Q. How does fluorination at the 5-position influence the electronic properties and reactivity of phenethyl alcohol derivatives?

- Methodological Answer :

- Computational Modeling : Use DFT to map electron density shifts caused by fluorine’s electronegativity, which enhances electrophilic substitution at the para position .

- Experimental Validation : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic substitutions (e.g., SNAr) to quantify electronic effects .

Q. What protocols mitigate hepatotoxicity risks during chronic exposure studies involving 2-n-Butoxy-5-fluorophenethyl alcohol?

- Methodological Answer :

- Toxicity Screening : Preclinical models should include liver function tests (ALT/AST levels) and histopathology. Limit co-exposure to ethanol, which exacerbates liver damage via metabolic competition .

- Dosage Optimization : Use pharmacokinetic modeling to establish safe exposure thresholds based on metabolic half-life and excretion pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.